

Spectroscopic and Synthetic Profile of **tert**-butyl Methylsulfonylcarbamate: A Technical Guide

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Compound of Interest

Compound Name: *tert*-Butyl methylsulfonylcarbamate

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This technical guide provides a detailed overview of the predicted spectroscopic data for **tert**-butyl methylsulfonylcarbamate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in the public domain, this document leverages spectral information from structurally analogous compounds to forecast the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the title compound. Furthermore, a robust experimental protocol for its synthesis and purification is proposed based on established methodologies for N-sulfonylcarbamate formation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **tert**-butyl methylsulfonylcarbamate. These predictions are derived from the analysis of related structures, including *tert*-butyl carbamates and various N-sulfonylated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5 - 9.5	Singlet (broad)	1H	N-H
~3.1 - 3.3	Singlet	3H	SO ₂ -CH ₃
~1.5	Singlet	9H	-C(CH ₃) ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~150 - 152	C=O (carbamate)
~82 - 84	-C(CH ₃) ₃
~40 - 42	SO ₂ -CH ₃
~28	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3150	Medium, sharp	N-H stretch
~2980 - 2960	Medium	C-H stretch (aliphatic)
~1750 - 1730	Strong	C=O stretch (carbamate)
~1350 - 1330	Strong	SO ₂ asymmetric stretch
~1160 - 1140	Strong	SO ₂ symmetric stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion
195	$[M]^+$
140	$[M - C_4H_9]^+$
116	$[M - SO_2CH_3]^+$
57	$[C_4H_9]^+$

Experimental Protocols

The following is a proposed protocol for the synthesis and characterization of **tert-butyl methylsulfonylcarbamate**. This procedure is adapted from general methods for the synthesis of N-acylsulfonamides.

Synthesis of Tert-butyl Methylsulfonylcarbamate

Materials:

- Methanesulfonamide
- Di-tert-butyl dicarbonate (Boc₂O)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dichloromethane (DCM)
- Sodium bicarbonate (saturated aqueous solution)
- Brine
- Anhydrous magnesium sulfate
- Hexanes
- Ethyl acetate

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add methanesulfonamide (1.0 eq) and a catalytic amount of DMAP (0.1 eq).
- Dissolve the solids in anhydrous DCM.
- To this solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
- Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield **tert-butyl methylsulfonylcarbamate**.

Spectroscopic Characterization

NMR Spectroscopy:

- Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

- Obtain the IR spectrum of the solid product using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

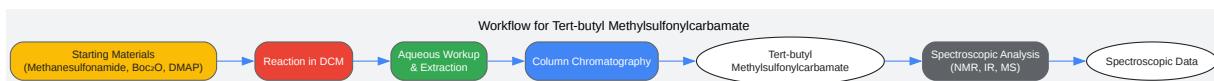
Mass Spectrometry:

- Analyze the sample using Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry to confirm the molecular weight and fragmentation pattern.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the proposed workflow for the synthesis and spectroscopic analysis of **tert-butyl methylsulfonylcarbamate**.



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Caption: A flowchart depicting the synthesis and subsequent spectroscopic analysis of **tert-butyl methylsulfonylcarbamate**.

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